molecular formula C12H15NO B8610046 (RS)-1-(4-methyl-indol-1-yl)-propan-2-ol

(RS)-1-(4-methyl-indol-1-yl)-propan-2-ol

Cat. No.: B8610046
M. Wt: 189.25 g/mol
InChI Key: ZLTMBEOKYULAHF-UHFFFAOYSA-N
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Description

(RS)-1-(4-methyl-indol-1-yl)-propan-2-ol is an aminopropan-2-ol derivative featuring a 4-methyl-substituted indole moiety at the 1-position of the propan-2-ol backbone. This structural motif is critical for its pharmacological activity, particularly in cardiovascular applications. Indole derivatives are known for their diverse biological roles, and the addition of a methyl group at the 4-position of the indole ring may enhance receptor binding specificity or metabolic stability compared to unsubstituted analogs.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(4-methylindol-1-yl)propan-2-ol

InChI

InChI=1S/C12H15NO/c1-9-4-3-5-12-11(9)6-7-13(12)8-10(2)14/h3-7,10,14H,8H2,1-2H3

InChI Key

ZLTMBEOKYULAHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Cardiovascular Pharmacology

(2RS)-1-(1H-Indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol (Compound (RS)-9/2F109)
  • Structure: Differs in the substitution pattern: indol-4-yloxy group and a 2-(2-methoxyphenoxy)ethylamino side chain.
  • Pharmacology: Acts as a carvedilol and pindolol analog, showing α1-, α2-, and β1-adrenoceptor binding.
  • Key Difference: The methoxyphenoxyethylamino chain in (RS)-9 may enhance α-adrenergic blockade, whereas the 4-methyl-indol-1-yl group in the target compound could alter steric interactions with receptors.
Nadolol (MM0439.00)
  • Structure: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol.
  • Lacks indole moieties, relying on a naphthalene group for lipophilicity .
  • Comparison : The target compound’s indole ring may improve central nervous system penetration compared to nadolol’s naphthalene system.
Propranolol
  • Structure: (RS)-1-(1-Methylethylamino)-3-(1-naphthyloxy)propan-2-ol.
  • Pharmacology: Non-selective β-blocker with additional membrane-stabilizing effects. Similar aminopropanol backbone but differs in aromatic substitution (naphthyl vs. indolyl) .
  • Key Insight : Indole derivatives like the target compound may exhibit reduced bronchoconstrictive side effects due to altered receptor selectivity.

Indole-Modified Aminopropanols from Molecules (2010)

Compounds 10 and 11 ():

  • Structures: 10: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. 11: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol.
  • Pharmacology: Tested for antiarrhythmic, hypotensive, and spasmolytic activity. Methoxy and methoxymethyl groups on the indole ring influence adrenoceptor binding (e.g., α1/β1 selectivity) .
  • Comparison : The target compound’s 4-methyl group may reduce metabolic demethylation risks compared to methoxy-substituted analogs.

Impurities and Byproducts ()

  • Impurity C(EP): 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)propan-2-ol].
  • Impurity D(EP) : (2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol.
  • Relevance: These impurities lack the aminopropanol side chain, reducing adrenoceptor affinity. Highlights the importance of structural integrity for activity .

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